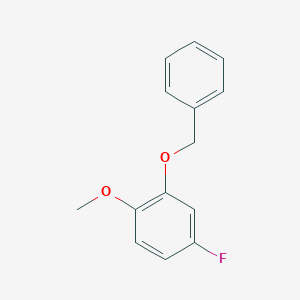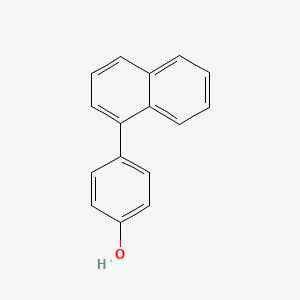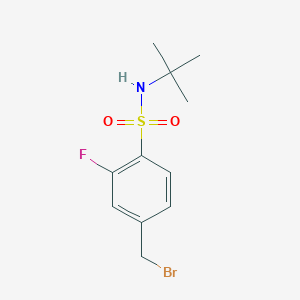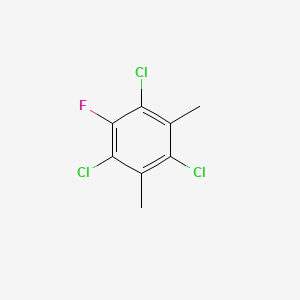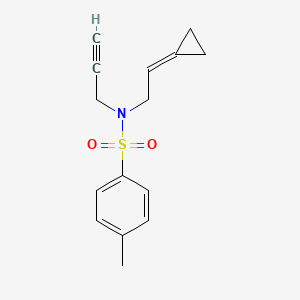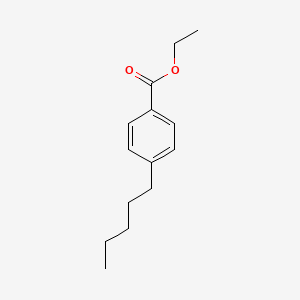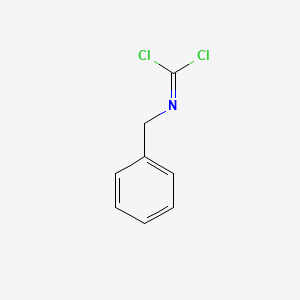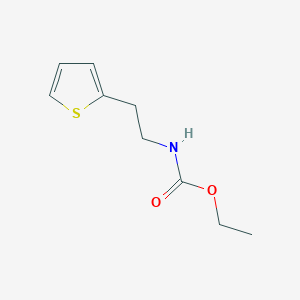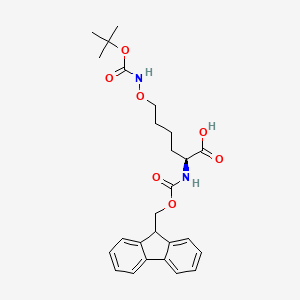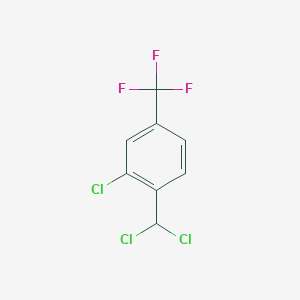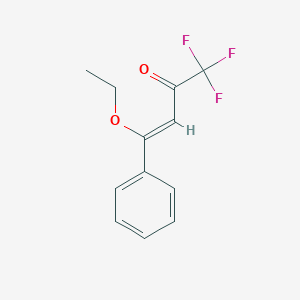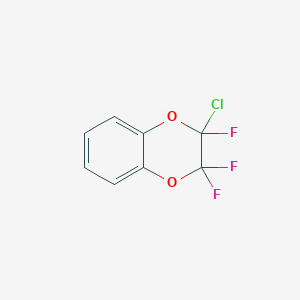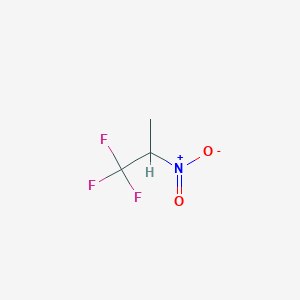
1,1,1-Trifluoro-2-nitropropane, 99%
Descripción general
Descripción
1,1,1-Trifluoro-2-nitropropane, 99% (TFN) is an organic compound with a wide range of uses in scientific research and laboratory experiments. This compound is a colorless liquid at room temperature and has a boiling point of 95.2°C. It is soluble in water and has a low vapor pressure. Its chemical formula is C3H3F3NO2 and it is a nitroalkane. TFN has a variety of applications in scientific research and laboratory experiments, as it is a versatile reagent that can be used to synthesize a variety of compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-nitropropane, 99% has a variety of applications in scientific research, including the synthesis of a number of compounds, such as pyridines, quinolines, and fluorinated compounds. It can also be used as a solvent for a variety of organic reactions, such as Diels-Alder reactions and Wittig reactions. 1,1,1-Trifluoro-2-nitropropane, 99% can also be used as a catalyst for a number of reactions, such as the oxidation of alkenes and the hydrolysis of esters.
Mecanismo De Acción
1,1,1-Trifluoro-2-nitropropane, 99% is an electron-rich compound, and its reactivity is due to the presence of a trifluoromethyl group, which is electron-donating. This electron-donating group increases the electrophilicity of the nitro group, making it more reactive towards electrophiles. The nitro group can also act as a nucleophile, and can react with electrophiles to form nitroalkanes.
Efectos Bioquímicos Y Fisiológicos
1,1,1-Trifluoro-2-nitropropane, 99% is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and has low vapor pressure, making it safe to handle in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1,1-Trifluoro-2-nitropropane, 99% in laboratory experiments is its versatility as a reagent and solvent. It can be used to synthesize a variety of compounds, and can also be used as a catalyst for a number of reactions. Its low vapor pressure and non-toxic nature make it safe to handle in laboratory experiments. The main limitation of 1,1,1-Trifluoro-2-nitropropane, 99% is its high price, which can make it difficult to use in large-scale laboratory experiments.
Direcciones Futuras
Due to its versatility and low cost, 1,1,1-Trifluoro-2-nitropropane, 99% has a wide range of potential applications in scientific research and laboratory experiments. Some of the potential future directions for 1,1,1-Trifluoro-2-nitropropane, 99% include its use as a catalyst for organic reactions, its use as a solvent for a variety of organic reactions, and its use in the synthesis of fluorinated compounds. Additionally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of pharmaceuticals, as it has been shown to be a useful reagent in the synthesis of pyridines and quinolines. Finally, 1,1,1-Trifluoro-2-nitropropane, 99% could be used in the synthesis of polymers, as it has been shown to be effective in the synthesis of poly(vinyl chloride) and poly(vinyl fluoride).
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-nitropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPXJGZEBYNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoromethyl-1-nitroethane | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

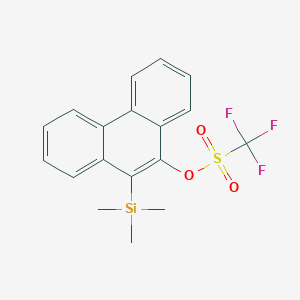
![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
